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molecular formula C17H13ClN2O2 B8584954 Methyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate

Methyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate

Cat. No. B8584954
M. Wt: 312.7 g/mol
InChI Key: ZAIFMRIXSZYFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759337B2

Procedure details

To methyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate (2.49 g, 7.96 mmol) and zinc cyanide (1.87 g, 15.9 mmol) was added DMF (39.8 mL). The mixture was sparged with nitrogen for 15 min, and tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (0.330 g, 0.318 mmol) and 1,1′-bis(diphenylphosphino)ferrocene (0.177 g, 0.318 mmol) were added. The reaction was heated to 100° C. for 30 min. The reaction mixture was diluted with 100 mL ethyl acetate, partitioned with sodium bicarbonate (saturated, aqueous), and the organics were washed 3×50 mL with sodium bicarbonate (saturated, aqueous), separated, dried over sodium sulfate, concentrated in vacuo, and purified by flash chromatography to give the title compound. MS (ES+): 304(M+H)+.
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
39.8 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.87 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.33 g
Type
catalyst
Reaction Step Three
Quantity
0.177 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:13]=[C:14]([CH:19]=[CH:20][C:21]=3[CH3:22])[C:15]([O:17][CH3:18])=[O:16])=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1.[CH3:23][N:24](C=O)C>C(OCC)(=O)C.[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C(Cl)(Cl)Cl.[Pd].[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[C:23]([C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:13]=[C:14]([CH:19]=[CH:20][C:21]=3[CH3:22])[C:15]([O:17][CH3:18])=[O:16])=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1)#[N:24] |f:3.4.5,6.7.8.9.10.11,12.13.14|

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
ClC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)OC)C=CC1C
Name
Quantity
39.8 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
1.87 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.33 g
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]
Name
Quantity
0.177 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sparged with nitrogen for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
partitioned with sodium bicarbonate (saturated, aqueous)
WASH
Type
WASH
Details
the organics were washed 3×50 mL with sodium bicarbonate (saturated, aqueous)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)OC)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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